molecular formula C9H10N2O3 B13923791 Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B13923791
M. Wt: 194.19 g/mol
InChI Key: CYFVKRHONCAEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is an organic compound with the molecular formula C10H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridazine with cyclopropylamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: A structurally similar compound with a different substituent at the 1-position.

    1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another derivative with a methyl group at the 1-position and a carboxylic acid group.

Uniqueness

Methyl 1-cyclopropyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 1-cyclopropyl-6-oxopyridazine-3-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)7-4-5-8(12)11(10-7)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

CYFVKRHONCAEFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.